molecular formula C10H14ClN3O B12329005 trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol CAS No. 1261231-53-1

trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol

Cat. No.: B12329005
CAS No.: 1261231-53-1
M. Wt: 227.69 g/mol
InChI Key: FPQUUVQIMNVUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a sophisticated synthetic intermediate. Its structure, featuring a pyrimidine ring and an aminocyclohexanol group, is commonly found in compounds designed to modulate protein-protein interactions. This compound serves as a crucial building block for developing potential therapeutics, especially in the field of oncology. Research indicates that analogs incorporating the trans-4-aminocyclohexanol moiety are important precursors in the synthesis of active pharmaceutical ingredients such as Ambroxol hydrochloride . Furthermore, structurally related compounds containing similar pyrimidine and cyclohexyl groups have been extensively investigated as potent and orally active Murine Double Minute 2 (MDM2) inhibitors . In such inhibitors, the cyclohexyl group is designed to fit into the Phe19 binding pocket of the MDM2 protein, a key regulator of the tumor suppressor p53. Blocking the MDM2-p53 interaction with small molecules is a promising therapeutic strategy for cancer treatment, aiming to reactivate p53 function in tumors that retain the wild-type gene . The stereochemistry of the 4-aminocyclohexanol component is critical, as the trans-isomer provides a distinct spatial orientation that can significantly influence the compound's binding affinity and metabolic stability. This makes this compound a valuable scaffold for conducting structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of candidate molecules . As a research chemical, it is ideally suited for exploring new synthetic pathways and developing novel small-molecule inhibitors. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound to advance discovery programs in targeted cancer therapy and other disease areas involving protein kinase and GSK-3 modulation, as seen in related patent literature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261231-53-1

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

4-[(5-chloropyrimidin-2-yl)amino]cyclohexan-1-ol

InChI

InChI=1S/C10H14ClN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14)

InChI Key

FPQUUVQIMNVUJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=NC=C(C=N2)Cl)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The most widely employed method involves nucleophilic aromatic substitution between 2,4-dichloropyrimidine and trans-4-aminocyclohexanol. The chlorine atom at the 2-position of pyrimidine is displaced by the primary amine of trans-4-aminocyclohexanol under basic conditions. Key steps include:

  • Reagent Preparation : Anhydrous tetrahydrofuran (THF) or dimethylacetamide (DMA) is used as the solvent to enhance nucleophilicity.
  • Base Selection : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIEA) neutralizes the HCl byproduct, driving the reaction to completion.
  • Temperature Control : Reactions are typically conducted at 80–120°C for 6–12 hours to achieve optimal conversion rates.

Example Procedure :

  • 2,4-Dichloropyrimidine (1.0 eq) and trans-4-aminocyclohexanol (1.2 eq) are dissolved in THF.
  • Et₃N (2.5 eq) is added dropwise, and the mixture is stirred at 100°C for 8 hours.
  • The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding 65–78% of the target compound.

Optimization and Challenges

  • Regioselectivity : The 2-chloro position reacts preferentially over the 5-chloro site due to electronic effects.
  • Side Reactions : Competing O-alkylation is minimized by using excess amine and polar aprotic solvents.
  • Purification : Column chromatography is critical to separate unreacted starting materials and regioisomers.

Catalytic Hydrogenation and Subsequent Amination

Synthesis of trans-4-Aminocyclohexanol Precursor

trans-4-Aminocyclohexanol is synthesized via catalytic hydrogenation of N-Boc-4-aminocyclohexanone:

  • Hydrogenation : Pd/C (10 wt%) catalyzes the reduction of N-Boc-4-aminocyclohexanone under H₂ (50 psi) at 60°C, yielding trans-4-(Boc-amino)cyclohexanol (85–90%).
  • Deprotection : Treatment with HCl in dioxane removes the Boc group, generating trans-4-aminocyclohexanol hydrochloride.

Coupling with 2,5-Dichloropyrimidine

The free amine is reacted with 2,5-dichloropyrimidine under SnAr conditions:

  • Conditions : DMA, DIEA (3.0 eq), 120°C, 12 hours.
  • Yield : 70–75% after recrystallization from ethanol/water.

Enzymatic Synthesis Approaches

Biocatalytic Reduction and Transamination

A green chemistry route employs a one-pot sequential enzymatic cascade:

  • Ketoreductase (KRED) : Reduces 1,4-cyclohexanedione to 4-hydroxycyclohexanone (90% conversion, 95% ee).
  • Amine Transaminase (ATA) : Converts 4-hydroxycyclohexanone to trans-4-aminocyclohexanol using L-alanine as the amine donor.
  • Coupling : The enzymatically derived amine is reacted with 2,4-dichloropyrimidine under standard SnAr conditions.

Performance Metrics :

  • Overall yield: 60–70%.
  • Advantages: Stereoselectivity (>99% trans) and reduced environmental impact.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity Scalability
SnAr 65–78 ≥95 Moderate High
Catalytic Hydrogenation 70–75 ≥98 High Moderate
Enzymatic 60–70 ≥90 Excellent Low

Key Findings :

  • The SnAr method is preferred for industrial-scale production due to shorter reaction times and higher yields.
  • Catalytic hydrogenation offers superior purity but requires costly Pd catalysts.
  • Enzymatic synthesis, while sustainable, is limited by lower yields and enzyme availability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

GSK-3 Modulation

Glycogen synthase kinase-3 is implicated in numerous signaling pathways related to metabolic regulation and neurodegenerative diseases. Trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol has been shown to exhibit inhibitory effects on GSK-3 at specific concentrations, making it a candidate for the development of treatments for conditions such as:

  • Diabetes: By regulating glucose metabolism through GSK-3 inhibition.
  • Neurodegenerative Disorders: Potential applications in diseases like Alzheimer's, where GSK-3 is known to play a role in tau phosphorylation and neuronal cell death .

Cancer Research

The compound's ability to modulate kinase activity suggests potential applications in cancer therapy. GSK-3 is involved in the regulation of cell growth and apoptosis, making it a target for cancer treatments. Inhibitors of GSK-3 can induce apoptosis in cancer cells and may enhance the efficacy of existing chemotherapeutic agents .

Inflammatory Diseases

Research indicates that compounds similar to this compound may have anti-inflammatory properties by modulating pathways involved in inflammation. This could lead to potential applications in treating autoimmune diseases and chronic inflammatory conditions .

Case Study 1: GSK-3 Inhibition

In a study focusing on the structure-activity relationship of pyrimidine derivatives, this compound was identified as a potent inhibitor of GSK-3β. The study highlighted that modifications to the pyrimidine ring could significantly affect the compound's potency against GSK-3, emphasizing the importance of its specific structure for therapeutic efficacy .

CompoundStructureGSK-3 Inhibition Potency
This compoundStructureHigh
Analog AStructureModerate
Analog BStructureLow

Case Study 2: Cancer Cell Apoptosis

Another study investigated the effects of this compound on cancer cell lines. The results demonstrated that treatment with this compound led to increased apoptosis rates in cultured cancer cells, suggesting its potential as an anticancer agent through GSK-3 modulation .

Mechanism of Action

The mechanism of action of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol with structurally related compounds:

Compound Name (Structure) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Evidence ID
This compound* C₁₁H₁₅ClN₄O 278.72 (calculated) 5-Chloro-pyrimidine Hypothesized kinase/cancer target
UNC2250 (trans-4-((2-(Butylamino)-5-[5-(4-morpholinylmethyl)-2-pyridinyl]-4-pyrimidinyl)amino)cyclohexanol) C₂₄H₃₆N₆O₂ 440.59 Morpholinylmethyl-pyridine Anticancer (cell/animal models)
trans-4-{[4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]amino}cyclohexanol C₂₀H₂₂N₄O₂ 350.42 Phenyl-oxazole Kinase inhibitor (predicted)
Ambroxol (trans-4-(2-Amino-3,5-dibrombenzylamino)-cyclohexanol) C₁₃H₁₈Br₂N₂O 378.11 3,5-Dibromo-benzylamino Mucolytic agent (respiratory diseases)
trans-4-(5-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol C₁₂H₁₃BrClN₃O 346.61 Pyrrolo-pyrimidine Kinase inhibitor (investigational)

*Calculated based on structural analysis due to lack of direct data.

Key Observations:
  • Substituent Diversity : The target compound’s 5-chloro-pyrimidine group contrasts with bulkier substituents (e.g., morpholinylmethyl in UNC2250 or phenyl-oxazole in ). Smaller halogens like chlorine may enhance membrane permeability compared to bromine or complex heterocycles .
  • Solubility: Ambroxol’s dibromobenzylamino group improves water solubility, whereas morpholinylmethyl (UNC2250) may balance lipophilicity and solubility for CNS penetration .

Biological Activity

Trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of glycogen synthase kinase-3 (GSK-3). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H14ClN3O. Its structure includes:

  • A cyclohexanol moiety
  • A chloro-substituted pyrimidine ring , where the chlorine atom is located at the 5-position and an amino group is at the 2-position.

This unique arrangement enhances its biological activity, particularly against GSK-3, compared to similar compounds that may lack either the cyclohexanol structure or the specific halogenated pyrimidine structure.

GSK-3 is involved in various signaling pathways related to glucose metabolism and neuronal function. Inhibition of GSK-3 can have therapeutic implications for conditions such as diabetes and neurodegenerative diseases. Research indicates that this compound exhibits selective inhibitory effects on GSK-3 at certain concentrations, which may lead to improved glucose regulation and neuroprotection.

Biological Activity Studies

In vitro studies have demonstrated that this compound interacts with GSK-3 and potentially other protein targets. The binding affinity studies indicate that it may exhibit selective interactions, contributing to a favorable therapeutic profile with minimal side effects.

Case Study: GSK-3 Inhibition

A study focused on the inhibition of GSK-3 by this compound showed significant inhibition at concentrations ranging from 10 to 100 µM. The results indicated a dose-dependent response, suggesting that higher concentrations yield greater inhibitory effects. This study lays the groundwork for further exploration into its therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes several compounds structurally related to this compound and their key features:

Compound NameMolecular FormulaKey Features
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanolC11H16ClN3OContains a methyl group on the pyrimidine ring
4-(5-Chloro-pyrimidin-2-yl)cyclohexanamineC10H14ClN3Lacks the hydroxyl group; focuses on amine functionality
4-(2-Chloro-pyridin-4-yl)cyclohexanolC10H12ClNSubstituted pyridine instead of pyrimidine

This compound stands out due to its specific combination of structural elements that enhance its bioactivity against GSK-3 compared to these similar compounds.

Pharmacological Implications

The inhibition of GSK-3 has been linked to various pharmacological effects, including:

  • Regulation of glucose metabolism : This compound may help manage blood sugar levels by modulating insulin signaling pathways.
  • Neuroprotective effects : Potential applications in treating neurodegenerative diseases like Alzheimer's disease are being explored due to its ability to influence neuronal survival pathways.
  • Anti-inflammatory properties : Some studies suggest that GSK-3 inhibitors can also reduce inflammation, which could be beneficial in various inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for obtaining high-purity trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5-chloro-2-aminopyrimidine with trans-4-aminocyclohexanol under reflux conditions in ethanol with potassium carbonate as a base (yield ~57.6%). Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .
  • Critical Parameter : Reaction temperature and stoichiometric ratios must be tightly controlled to minimize byproducts like cis-isomers or unreacted intermediates.

Q. How can the stereochemistry (trans configuration) of the cyclohexanol moiety be confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar cyclohexanol derivatives (e.g., trans-4-(2-amino-5-bromo-pyrimidinylamino)-1-methylcyclohexanol) have been resolved using SHELX programs (SHELXL for refinement), confirming trans geometry via bond angles and torsion angles .
  • Alternative Methods : 1^1H-NMR coupling constants (Jaxial-equatorialJ_{\text{axial-equatorial}}) and NOESY spectra can differentiate trans/cis configurations.

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 284.09) .
    • Data Table :
TechniqueParametersExpected Result
HPLCRetention time: 8.2 minPurity ≥98%
ESI-MSm/z 284.09 (M+H)Confirmation of molecular weight

Advanced Research Questions

Q. How does halogen substitution (e.g., Cl at pyrimidine C5) influence bioactivity in kinase inhibition assays?

  • Methodological Answer : Compare IC50_{50} values of the 5-chloro derivative with analogs (e.g., 5-bromo or unsubstituted pyrimidine) using in vitro kinase assays (e.g., CDK4/6 inhibition). For example, CINK4 (a related triaminopyrimidine) shows IC50_{50} = 12 nM for CDK4, with chloro-substitution enhancing target binding via hydrophobic interactions .
  • SAR Insight : Chlorine’s electronegativity and size improve binding affinity to kinase ATP pockets, as seen in co-crystallization studies .

Q. How to resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer :

Purity Verification : Re-analyze compound batches for impurities (e.g., cis-isomers or degradation products) using chiral HPLC .

Cellular Context : Assess kinase expression levels (e.g., CDK4/6, Mer tyrosine kinase) via Western blotting. For instance, MerTK-overexpressing cells may show enhanced anti-inflammatory effects .

Metabolic Stability : Test compound stability in cell culture media (e.g., half-life in RPMI-1640 with 10% FBS).

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate groups at the cyclohexanol hydroxyl, which are cleaved in vivo by phosphatases.
  • Formulation : Use DMSO/PEG-400/saline (10:40:50 v/v) for intravenous administration, achieving solubility ≥2 mg/mL .
    • Critical Note : Avoid excessive DMSO (>10%) to prevent cellular toxicity.

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anti-tumor effects?

  • Methodological Answer : The compound may target multiple kinases. For example:

  • MerTK Inhibition : Reduces inflammation by blocking pro-inflammatory cytokine release (IC50_{50} = 50 nM) .
  • CDK4/6 Inhibition : Induces G1 cell cycle arrest in cancer cells (IC50_{50} = 12–100 nM) .
    • Resolution : Perform kinome-wide profiling (e.g., KINOMEscan) to identify off-target effects and contextualize observed activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.